molecular formula C15H28N2O2 B13230385 tert-Butyl 7-(aminomethyl)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate

tert-Butyl 7-(aminomethyl)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate

Cat. No.: B13230385
M. Wt: 268.39 g/mol
InChI Key: XQWYRYNAUASGFR-UHFFFAOYSA-N
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Description

The compound tert-Butyl 7-(aminomethyl)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate (CAS: 2166979-53-7, Molecular Formula: C₁₄H₂₆N₂O₂, Molecular Weight: 254.37 g/mol) is a bicyclic amine derivative featuring a 2-azabicyclo[4.2.0]octane core. Key structural attributes include:

  • A bridgehead nitrogen at position 2.
  • Aminomethyl and geminal dimethyl substituents at positions 7 and 8, respectively.
  • A tert-butyl carboxylate group at position 2, enhancing steric protection and modulating solubility .

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 7-(aminomethyl)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-8-6-7-10-11(9-16)15(4,5)12(10)17/h10-12H,6-9,16H2,1-5H3

InChI Key

XQWYRYNAUASGFR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2C1N(CCC2)C(=O)OC(C)(C)C)CN)C

Origin of Product

United States

Preparation Methods

General Synthetic Route

  • Starting materials: Bicyclic ketones or esters with the azabicyclo[4.2.0]octane core, often functionalized at the 7-position.
  • Introduction of aminomethyl group: This is commonly achieved by reductive amination or nucleophilic substitution reactions on a 7-oxo precursor.
  • Protection of carboxyl group: The tert-butyl ester is introduced either by esterification of the carboxylic acid or by using tert-butyl protected intermediates.
  • Control of stereochemistry: The bicyclic framework imposes stereochemical constraints; stereoselective synthesis or resolution methods are applied to obtain the desired isomer.
  • Reaction conditions: Use of strong bases or acids to facilitate transformations, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or side reactions, and controlled temperature to optimize yield and purity.

Specific Synthetic Techniques

  • Reductive amination: Conversion of a 7-oxo group to the 7-(aminomethyl) substituent by reaction with formaldehyde or other aldehydes and subsequent reduction.
  • Use of protecting groups: The tert-butyl ester group protects the carboxyl function during multi-step synthesis, removable under acidic conditions if needed.
  • Continuous flow synthesis: Advanced methods such as continuous flow reactors can be employed to improve reaction control, scalability, and purity.
  • Solvents: Common solvents include dichloromethane, ethanol, or other aprotic solvents compatible with the reagents and intermediates.

Example Synthetic Pathway (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Starting bicyclic ketone Commercially available or synthesized precursor Azabicyclo[4.2.0]octan-7-one derivative
2 Reductive amination Formaldehyde, sodium cyanoborohydride, MeOH Introduction of 7-(aminomethyl) group
3 Esterification/protection tert-Butyl alcohol, acid catalyst (e.g., H2SO4) Formation of tert-butyl ester
4 Purification Chromatography, crystallization Pure this compound

Comparative Analysis with Related Compounds

Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Synthetic Features
This compound Aminomethyl, tert-butyl ester 268.39 Multistep synthesis, reductive amination
tert-Butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate Keto group, tert-butyl ester 253.34 Starting material for amination, keto precursor
tert-Butyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate Amino group, tert-butyl ester 254.37 Amino substitution at 7-position

This comparison highlights that the aminomethyl derivative is a functionalized version of the 7-oxo or 7-amino analogs, requiring additional synthetic steps such as reductive amination for its preparation.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(aminomethyl)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group like a halide or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, tert-Butyl 7-(aminomethyl)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate is studied for its potential interactions with biological molecules. It may serve as a ligand for receptors or enzymes, helping to elucidate their functions and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for various high-performance applications.

Mechanism of Action

The mechanism of action of tert-Butyl 7-(aminomethyl)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the context of its use. For example, in a biological setting, it may bind to a receptor and modulate its activity, leading to a physiological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Bicyclic Frameworks

Table 1: Core Structural Differences
Compound Name Bicyclo System Heteroatoms Substituents Molecular Weight (g/mol) CAS Number Reference
tert-Butyl 7-(aminomethyl)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate [4.2.0] 1 N 7-aminomethyl, 8,8-dimethyl 254.37 2166979-53-7
tert-Butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate [4.2.0] 2 N trans-2,5-diaza 212.29 2648861-36-1
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] 1 N 6-hydroxy 213.28 207405-59-2
tert-Butyl cis-8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate [4.2.0] 1 N 8-oxo 225.28 1251004-25-7

Key Observations :

  • The 2-azabicyclo[4.2.0]octane core is shared with compounds like the trans-2,5-diaza analog () and the 8-oxo derivative (), but substituents and heteroatom counts differ.
  • Smaller bicyclo systems (e.g., [2.2.1]) reduce ring strain but limit spatial flexibility compared to [4.2.0] systems .

Functional Group and Substituent Comparisons

Table 2: Substituent-Driven Properties
Compound Name Functional Groups/Substituents Impact on Properties Reference
This compound Aminomethyl, geminal dimethyl Enhanced hydrophilicity (aminomethyl) and steric hindrance (dimethyl)
tert-Butyl(1S,7S)-7-(3-Bromophenyl)-5-methyl-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate 3-Bromophenyl, 6-oxo, diaza Increased lipophilicity (aryl group); potential for π-π interactions
tert-Butyl N-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate Carbamate (instead of aminomethyl) Reduced basicity; altered metabolic stability
tert-Butyl 3-[(acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate Thia (S), acetyloxy Electrophilic reactivity (thia); ester hydrolysis susceptibility

Key Observations :

  • Aminomethyl groups (target compound) enhance hydrogen-bonding capacity compared to carbamates or aryl substituents.
  • Thia analogs (e.g., 5-thia-1-azabicyclo) exhibit distinct electronic profiles due to sulfur’s polarizability and nucleophilicity .

Physicochemical and Pharmacological Profiles

Table 3: Property Comparison
Property Target Compound tert-Butyl trans-2,5-diaza 8-Oxo Analog
Molecular Weight (g/mol) 254.37 212.29 225.28
logP (Predicted) ~2.5 (moderate lipophilicity) ~1.8 (lower due to diaza) ~1.2 (polar oxo group)
Hydrogen Bond Donors 2 (NH₂) 2 (NH) 1 (oxo)
Potential Applications Drug scaffolds Enzyme inhibitors Antibiotic intermediates

Key Observations :

  • The aminomethyl group in the target compound increases H-bond donor capacity, favoring interactions with biological targets like enzymes or receptors.
  • Diaza systems () may exhibit dual binding modes in catalysis or inhibition due to multiple basic sites.

Biological Activity

Introduction

tert-Butyl 7-(aminomethyl)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate is a bicyclic amine compound that has garnered interest due to its unique chemical structure and potential biological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H28N2O2\text{C}_{15}\text{H}_{28}\text{N}_{2}\text{O}_{2}

This compound features a tert-butyl group and an aminomethyl substituent, which contribute to its biological interactions and pharmacological properties .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may function as a ligand for specific receptors or enzymes, modulating their activity and influencing physiological responses. The exact mechanisms are still under investigation but are believed to involve:

  • Receptor Binding : Interaction with neurotransmitter receptors or other protein targets.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as inflammation or pain management.

1. Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound in various contexts:

  • Anti-inflammatory Properties : Similar compounds have shown promise as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in inflammation. The modulation of NAAA activity could enhance the levels of endogenous palmitoylethanolamide (PEA), a known anti-inflammatory agent .
  • Analgesic Effects : By increasing PEA levels through NAAA inhibition, these compounds may also exhibit analgesic properties, providing relief from pain without the side effects associated with traditional analgesics.

2. Case Studies and Research Findings

StudyFindings
In vitro studies on NAAA inhibition The compound demonstrated significant inhibitory activity against NAAA with an IC50 value in the low nanomolar range, indicating potent biological activity similar to other azabicyclic compounds .
Structure-Activity Relationship (SAR) Analysis Modifications to the core structure led to enhanced pharmacokinetic properties and selectivity for target enzymes, suggesting avenues for further drug development .

Comparative Analysis

When compared to similar bicyclic compounds, this compound exhibits unique characteristics that may enhance its therapeutic potential:

CompoundStructureNotable Activity
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylateBicyclic amineModerate anti-inflammatory effects
tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochlorideSimilar bicyclic structureLower potency compared to azabicyclo derivatives

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